H-VAL-ALA-PNA
Description
H-Val-Ala-pNA (CAS: 87810-63-7) is a dipeptide chromogenic substrate modified with para-nitroaniline (pNA). Its structure comprises valine (Val) and alanine (Ala) residues linked to a pNA group, forming this compound. This compound is widely used as a substrate for dipeptidyl aminopeptidase (DPAPase) enzymes, particularly in Streptococcus bovis, where it exhibits an apparent Michaelis constant ($K_m$) of 0.22 mM and optimal activity at pH 9.5 . Key properties include:
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-8(2)12(15)14(20)16-9(3)13(19)17-10-4-6-11(7-5-10)18(21)22/h4-9,12H,15H2,1-3H3,(H,16,20)(H,17,19)/t9-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTVFNZXVHFNNL-CABZTGNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-VAL-ALA-PNA typically involves multiple steps, starting from readily available starting materials. One common approach is the coupling of an amino acid derivative with a nitrophenyl-substituted amine under controlled conditions. The reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-VAL-ALA-PNA can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
H-VAL-ALA-PNA has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitrophenyl group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of H-VAL-ALA-PNA involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various biological molecules. This interaction can lead to changes in the activity of enzymes or receptors, thereby exerting its effects .
Comparison with Similar Compounds
Research Findings and Limitations
- This compound: High specificity for DPAPase in S. Sensitivity to pH extremes limits its use in physiological assays .
- Suc-AAVA-pNA :
- Versatile for protease studies but requires higher enzyme concentrations due to lower solubility .
Biological Activity
H-VAL-ALA-PNA (Peptide Nucleic Acid) is a synthetic oligomer that mimics the structure of DNA and RNA, allowing it to bind to complementary nucleic acid sequences. This unique property enables this compound to exert significant biological activity, particularly in the realm of antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms, effectiveness against various pathogens, and potential therapeutic uses.
This compound operates through an antisense mechanism, where it binds to specific mRNA sequences, inhibiting protein synthesis. This action can effectively silence genes critical for bacterial survival and virulence. The compound's design allows for enhanced stability and specificity compared to traditional nucleic acid-based therapeutics.
Efficacy Against Bacterial Strains
Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for clinical isolates have been reported between 2.9–11 mg/L, showcasing its potency against planktonic strains of Haemophilus influenzae (NTHi) .
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Clinical Isolates
The compound also exhibits a biofilm eradication concentration (MBEC) ranging from 11 to 179 mg/L, indicating its potential effectiveness in treating biofilm-associated infections, which are notoriously difficult to manage .
Case Studies and Research Findings
- Study on Biofilm Eradication : A study focused on the optimized PNA-peptide (acpP-PNA14-5′L) demonstrated a significant reduction in biofilm formation in NTHi after treatment with this compound. The study highlighted that this optimized formulation maintained its efficacy even after multiple passages through resistant strains, suggesting a low risk for resistance development .
- Length Dependency in Antimicrobial Activity : Another investigation into the relationship between PNA length and antimicrobial activity revealed that shorter PNAs (around 10 nucleobases) exhibited optimal activity against E. coli. This finding emphasizes the importance of PNA design in maximizing therapeutic efficacy .
- Resistance Mechanisms : The emergence of resistance in bacterial strains was studied by analyzing SNPs in resistant NTHi strains. These mutations were found to affect the binding efficacy of certain PNA constructs but did not impede the effectiveness of the optimized variants, underscoring the adaptability of this compound against evolving pathogens .
Potential Therapeutic Applications
Given its potent antimicrobial properties, this compound holds promise for various therapeutic applications:
- Targeted Antimicrobial Therapy : Its ability to specifically target bacterial mRNA makes it a candidate for developing targeted therapies against antibiotic-resistant infections.
- Biofilm Disruption : The compound's effectiveness in disrupting biofilms could be leveraged in treating chronic infections associated with medical devices or implants.
Q & A
Q. What is the primary biochemical application of H-Val-Ala-pNA in enzymatic studies?
this compound serves as a chromogenic substrate for Streptococcus faecalis dipeptidyl aminopeptidase (DPAPase). The para-nitroaniline (pNA) moiety is released upon enzymatic cleavage, enabling spectrophotometric detection at 405 nm. This substrate is critical for quantifying DPAPase activity, with an apparent Km of 0.22 mM under optimal pH conditions (pH 9.5) .
Q. How should researchers determine the kinetic parameters (Km and Vmax) of DPAPase using this compound?
A continuous assay is performed by incubating DPAPase with varying concentrations of this compound (e.g., 0.05–2.0 mM) in a buffered system (pH 9.5). Reaction progress is monitored via absorbance at 405 nm to track pNA release. Initial velocity data are plotted against substrate concentration and fitted to the Michaelis-Menten equation. Ensure temperature control (e.g., 37°C) and validate linearity of the assay within the first 10% of the reaction .
Q. What storage conditions are critical for maintaining this compound stability?
Store lyophilized this compound at –80°C to –20°C in airtight, light-protected containers. Reconstitute in anhydrous DMSO or pH-stable buffers (e.g., Tris-HCl) immediately before use. Avoid repeated freeze-thaw cycles, as hydrolysis of the pNA group can occur, leading to increased background absorbance .
Advanced Research Questions
Q. How can researchers optimize this compound-based assays for DPAPase activity across divergent enzyme sources (e.g., bacterial vs. mammalian)?
Conduct pH profiling (e.g., pH 7.0–10.0) and ionic strength optimization for each enzyme variant. For mammalian DPAPases, include protease inhibitors (e.g., PMSF) to prevent contamination from endogenous proteases. Validate specificity using competitive inhibitors (e.g., 1 mM Ala-pNA) and compare kinetic parameters against S. faecalis DPAPase as a reference .
Q. What methodological strategies resolve discrepancies in reported Km values for this compound across studies?
Variability in Km often stems from differences in enzyme purity, substrate preparation, or assay conditions. Standardize protocols by:
Q. How should control experiments be designed to validate DPAPase activity measurements using this compound?
Include three controls:
- Negative control : Reaction mixture without enzyme to assess non-enzymatic pNA release.
- Inhibition control : Pre-incubate enzyme with 10 mM EDTA (chelates metal cofactors) or specific DPAPase inhibitors.
- Alternative substrate control : Compare activity with a structurally distinct substrate (e.g., Gly-Pro-pNA) to confirm enzyme specificity. Analyze data using ANOVA to confirm statistical significance (α = 0.05) .
Methodological Considerations for Data Interpretation
- Handling pH-dependent activity shifts : The optimal pH for S. faecalis DPAPase (pH 9.5) may not apply to other isoforms. Use a pH-stat system for real-time pH monitoring in unbuffered assays .
- Addressing substrate inhibition : At concentrations >2 mM, this compound may exhibit substrate inhibition. Perform pilot experiments to identify the linear range of enzymatic activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
